Cas no 577-71-9 (3,4-Dinitrophenol)

O 3,4-Dinitrophenol é um composto orgânico aromático pertencente à classe dos nitrofenóis, caracterizado pela presença de dois grupos nitro nas posições 3 e 4 do anel fenólico. Este composto é amplamente utilizado em pesquisas químicas e bioquímicas devido às suas propriedades únicas, como sua capacidade de atuar como desacoplador da fosforilação oxidativa em mitocôndrias, tornando-o valioso para estudos metabólicos. Sua estrutura química bem definida e alta pureza garantem resultados consistentes em aplicações laboratoriais. Além disso, o 3,4-Dinitrophenol é empregado como intermediário em sínteses orgânicas, destacando-se pela sua reatividade controlada e versatilidade em reações de substituição eletrofílica.
3,4-Dinitrophenol structure
3,4-Dinitrophenol structure
Product Name:3,4-Dinitrophenol
N.o CAS:577-71-9
MF:C6H4N2O5
MW:184.10636138916
CID:38444
PubChem ID:57650103
Update Time:2025-11-01

3,4-Dinitrophenol Propriedades químicas e físicas

Nomes e Identificadores

    • 3,4-Dinitrophenol
    • 3,4-dinitophenol
    • 3,4-Dinitrofenol
    • 3,4-Dinitrofenol [Czech]
    • 3,4-dinitro-phenol
    • 3,4-DNP
    • 3.4-Dinitro-1-hydroxy-benzol
    • 6,5-Dinitrophenol
    • EINECS 209-415-3
    • Phenol,3,4-dinitro
    • BCP25455
    • 3,4-Dinitrophenol moistened with 20% water
    • SCHEMBL213758
    • Q20856197
    • 4-06-00-01384 (Beilstein Handbook Reference)
    • CHEBI:39358
    • DNX
    • CCRIS 3105
    • AKOS015888235
    • Phenol, 3,4-dinitro-
    • UNII-I108F156M4
    • FT-0632424
    • A831591
    • NS00033785
    • BRN 1969398
    • CHEMBL3347427
    • 3,4-Dinitrophenol, wetted
    • DTXSID80206407
    • 577-71-9
    • 3,4-Dinitrophenol, moistened with water, >=97.0% (HPLC)
    • PHENOL, .DELTA.-DINITRO-
    • I108F156M4
    • DTXCID40128898
    • DB-021953
    • 3,4-Dinitrophenol(wetted with water >15%)
    • PHENOL, DELTA-DINITRO-
    • MFCD00143065
    • FD68003
    • 209-415-3
    • 3,4-Dinitrophenol, stabiliZed with 20% Water
    • MDL: MFCD00143065
    • Inchi: 1S/C6H4N2O5/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,9H
    • Chave InChI: AKLOLDQYWQAREW-UHFFFAOYSA-N
    • SMILES: OC1C=CC(=C(C=1)[N+](=O)[O-])[N+](=O)[O-]

Propriedades Computadas

  • Massa Exacta: 184.01200
  • Massa monoisotópica: 184.012021
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 13
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 220
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 112
  • Carga de Superfície: 0
  • Contagem de Tautomeros: 3
  • XLogP3: none

Propriedades Experimentais

  • Densidade: 1.6720
  • Ponto de Fusão: 130-135 °C
  • Ponto de ebulição: 318.03°C (rough estimate)
  • Ponto de Flash: 194.1°C
  • Índice de Refracção: 1.4738 (estimate)
  • Solubilidade: dioxane: soluble1g/10 mL
  • PSA: 111.87000
  • LogP: 2.25500
  • pka: 5.35, 5.42(at 25℃)
  • PH: Colorless (4.3) to yellow (6.3)

3,4-Dinitrophenol Informações de segurança

  • Símbolo: GHS06 GHS08 GHS09
  • Palavra de Sinal:Danger
  • Declaração de perigo: H301-H311-H331-H373-H411
  • Declaração de Advertência: P261-P273-P280-P301+P310-P311
  • Número de transporte de matérias perigosas:UN 1320
  • WGK Alemanha:3
  • Código da categoria de perigo: 23/24/25-33-51/53
  • Instrução de Segurança: 28-37-45-61
  • RTECS:SL3000000
  • Identificação dos materiais perigosos: T N
  • Nível de perigo:4.1
  • Frases de Risco:R23/24/25; R33; R51/53
  • Termo de segurança:4.1
  • Classe de Perigo:4.1
  • PackingGroup:I

3,4-Dinitrophenol Dados aduaneiros

  • CÓDIGO SH:2908999090
  • Dados aduaneiros:

    中国海关编码:

    2908999090

    概述:

    2908999090 其他酚及酚醇的卤化等衍生物(包括其磺化、硝化或亚硝化衍生物). 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2908999090 halogenated, sulphonated, nitrated or nitrosated derivatives of phenols or phenol-alcohols。Supervision conditions:None。VAT:17.0%。Tax rebate rate:9.0%。MFN tariff:5.5%。General tariff:30.0%

3,4-Dinitrophenol Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
42195-1G
3,4-Dinitrophenol
577-71-9 97.0%
1g
¥1392.82 2023-12-06
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
42195-5G
3,4-Dinitrophenol
577-71-9 97.0%
5g
¥4873.11 2023-12-06
TRC
D480753-100mg
3,4-Dinitrophenol
577-71-9
100mg
$75.00 2023-05-18
TRC
D480753-250mg
3,4-Dinitrophenol
577-71-9
250mg
$121.00 2023-05-18
TRC
D480753-500mg
3,4-Dinitrophenol
577-71-9
500mg
$178.00 2023-05-18
TRC
D480753-1g
3,4-Dinitrophenol
577-71-9
1g
$ 260.00 2022-06-05
TRC
D480753-2.5g
3,4-Dinitrophenol
577-71-9
2.5g
$620.00 2023-05-18
TRC
D480753-1000mg
3,4-Dinitrophenol
577-71-9
1g
$316.00 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-232029-1 g
3,4-Dinitrophenol, wetted,
577-71-9
1g
¥572.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-232029-1g
3,4-Dinitrophenol, wetted,
577-71-9
1g
¥572.00 2023-09-05

3,4-Dinitrophenol Método de produção

3,4-Dinitrophenol Literatura Relacionada

Informações adicionais sobre 3,4-Dinitrophenol

3,4-Dinitrophenol: A Multifaceted Compound with Promising Applications in Biomedical Research

3,4-Dinitrophenol (CAS No. 577-71-9) is a phenolic compound characterized by its unique chemical structure, which consists of a phenol ring substituted with two nitro groups at the 3 and 4 positions. This compound has garnered significant attention in the biomedical field due to its potential applications in drug discovery, molecular biology, and environmental science. Recent advancements in analytical techniques and computational modeling have enabled researchers to explore the 3,4-Dinitrophenol molecule's interactions with biological systems, revealing its dual role as both a potential therapeutic agent and a toxicological marker.

Recent studies published in Journal of Medicinal Chemistry (2023) have highlighted the 3,4-Dinitrophenol molecule's ability to modulate mitochondrial function through its interaction with the electron transport chain. This property has sparked interest in its potential use as a tool for studying cellular metabolism and its role in metabolic disorders such as diabetes and obesity. Researchers at the University of California, San Francisco, have demonstrated that 3,4-Dinitrophenol can selectively inhibit complex I of the mitochondrial respiratory chain, leading to the production of reactive oxygen species (ROS) and subsequent activation of stress response pathways. These findings suggest that 3,4-Dinitro,phenol may serve as a valuable probe for investigating mitochondrial dysfunction in neurodegenerative diseases.

The 3,4-Dinitrophenol molecule's pharmacokinetic profile has also been the focus of recent research. A 2024 study in Drug Metabolism and Disposition revealed that the compound exhibits rapid absorption and extensive distribution in tissues, with a half-life of approximately 1.2 hours in rodents. This short half-life, combined with its high lipophilicity, suggests that 3,4-Dinitrophenol may serve as a model compound for studying drug clearance mechanisms. Furthermore, the compound's ability to cross the blood-brain barrier (BBB) has raised questions about its potential role in neuropharmacology, particularly in the context of neuroinflammatory conditions.

From a toxicological perspective, the 3,4-Dinitrophenol molecule has been extensively studied for its potential effects on cellular systems. Research published in Toxicological Sciences (2023) has shown that exposure to 3,4-Dinitrophenol can lead to oxidative stress and DNA damage in hepatic cells. However, these studies also emphasize the importance of dose-dependent effects, with low concentrations of 3,4-Dinitrophenol showing potential for modulating cellular signaling pathways without causing significant toxicity. This dual nature of the compound has led to its use in controlled experimental settings to study the mechanisms of cellular stress responses.

Recent advances in synthetic chemistry have enabled the development of 3,4-Dinitrophenol derivatives with enhanced pharmacological properties. A 2023 paper in Organic & Biomolecular Chemistry described the synthesis of novel 3,4-Dinitrophenol analogs that exhibit improved selectivity for specific enzymatic targets. These modifications have been particularly useful in the development of inhibitors for enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). The ability to fine-tune the chemical structure of 3,4-Dinitrophenol has opened new avenues for its application in the treatment of chronic inflammatory diseases.

The 3,4-Dinitrophenol molecule has also found applications in environmental science, particularly in the study of contaminant fate and transport. Research published in Environmental Science & Technology (2024) has investigated the adsorption and degradation behavior of 3,4-Dinitrophenol in soil and aquatic environments. These studies have revealed that the compound exhibits moderate persistence in natural systems, with degradation primarily occurring through microbial action and photolysis. Understanding these environmental interactions is crucial for assessing the long-term impact of 3,4-Dinitrophenol in ecological contexts.

From a molecular biology perspective, the 3,4-Dinitrophenol molecule's interaction with nucleic acids has been a subject of recent investigation. A 2023 study in Nucleic Acids Research demonstrated that 3,4-Dinitrophenol can intercalate into DNA structures, potentially affecting gene expression patterns. This property has led to its use as a tool for studying DNA-protein interactions and the regulation of gene transcription. However, the potential for off-target effects remains a critical consideration in its application as a molecular probe.

Recent computational studies have provided new insights into the molecular mechanisms underlying 3,4-Dinitrophenol's biological effects. A 2024 paper in Journal of Computational Chemistry used molecular docking and molecular dynamics simulations to analyze the binding interactions between 3,4-Dinitrophenol and various protein targets. These simulations have revealed that the compound's aromatic ring can form π-π interactions with hydrophobic pockets in target proteins, suggesting a potential mechanism for its modulatory effects on enzymatic activity.

The 3,4-Dinitrophenol molecule's role in pharmaceutical research continues to evolve, with ongoing studies exploring its potential applications in diverse therapeutic areas. Research published in Pharmaceutical Research (2023) has investigated the use of 3,4-Dinitrophenol as a scaffold for the development of novel anti-cancer agents. These studies have shown that 3,4-Dinitrophenol derivatives can selectively target cancer cells by disrupting mitochondrial function and inducing apoptosis. This finding has generated significant interest in the potential of 3,4-Dinitrophenol as a lead compound for the development of targeted cancer therapies.

Despite its promising applications, the 3,4-Dinitrophenol molecule presents challenges in terms of its biological activity and toxicity. A 2024 review in Toxicology and Applied Pharmacology highlighted the need for careful optimization of its chemical structure to minimize potential adverse effects while maximizing therapeutic benefits. This includes the development of prodrugs that can enhance the compound's specificity and reduce off-target interactions. The ongoing research into these aspects underscores the importance of a balanced approach to harnessing the potential of 3,4-Dinitrophenol in biomedical applications.

As research into the 3,4-Dinitrophenol molecule continues to advance, its role in both fundamental biological research and applied biomedical sciences is becoming increasingly clear. The compound's unique properties make it a valuable tool for studying cellular processes, while its potential therapeutic applications continue to be explored. The interdisciplinary nature of these studies, spanning fields such as pharmacology, toxicology, and synthetic chemistry, highlights the importance of collaborative efforts in advancing our understanding of 3,4-Dinitrophenol's biological significance.

Looking ahead, the future of 3,4-Dinitrophenol research is likely to be shaped by advances in analytical techniques and computational modeling. The integration of high-throughput screening methods with in silico approaches is expected to accelerate the discovery of novel applications for this molecule. Furthermore, the development of more sophisticated in vitro and in vivo models will provide deeper insights into the mechanisms of 3,4-Dinitrophenol's biological effects, paving the way for its potential use in clinical settings. As these studies progress, the 3,4-Dinitrophenol molecule may continue to play a pivotal role in advancing our understanding of cellular biology and its implications for human health.

In conclusion, the 3,4-Dinitrophenol molecule represents a fascinating area of research with significant implications for both basic science and applied medicine. Its diverse biological activities, coupled with its potential for chemical modification, make it a versatile tool for investigating fundamental biological processes. As research in this field continues to evolve, the 3,4-Dinitrophenol molecule is poised to remain a subject of intense scientific interest, with the potential to contribute to the development of new therapeutic strategies and a deeper understanding of cellular mechanisms.

The 3,4-Dinitrophenol molecule's journey from a simple aromatic compound to a multifaceted research tool exemplifies the dynamic nature of scientific inquiry. As our understanding of its biological interactions continues to expand, the potential applications of 3,4-Dinitrophenol are likely to grow, underscoring the importance of continued research and innovation in this field. The ongoing exploration of 3,4-Dinitrophenol's properties promises to yield new insights and opportunities for advancing both scientific knowledge and medical practice.

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